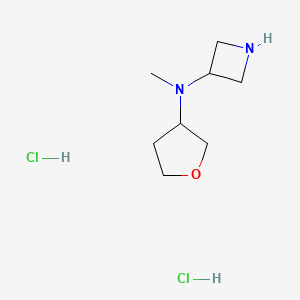

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride

Description

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride (CAS: 1403767-08-7) is a bicyclic amine derivative featuring an azetidine (4-membered saturated nitrogen ring) linked to a tetrahydrofuran (5-membered oxygen-containing ring) via a methyl-substituted amine group. Its molecular formula is C₈H₁₇Cl₂N₂O, with a molecular weight of approximately 228.1 g/mol . The compound is primarily utilized in research settings as a building block for medicinal chemistry and drug discovery, particularly in the synthesis of G-protein-coupled receptor (GPCR) ligands or enzyme inhibitors .

Properties

IUPAC Name |

N-methyl-N-(oxolan-3-yl)azetidin-3-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O.2ClH/c1-10(8-4-9-5-8)7-2-3-11-6-7;;/h7-9H,2-6H2,1H3;2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UWSMFNFSSFRRBA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCOC1)C2CNC2.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18Cl2N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Azetidine Ring Formation

The azetidine moiety is typically constructed via cyclization reactions. A widely adopted method involves the nucleophilic ring-opening of epichlorohydrin derivatives with primary amines. For example, reaction of epichlorohydrin with benzhydrylamine in the presence of diisopropylethylamine (DIPEA) generates 1-benzhydrylazetidin-3-ol, which is subsequently mesylated to form a reactive intermediate for further functionalization.

Key reaction parameters :

-

Solvent : Ethanol or tetrahydrofuran (THF)

-

Temperature : 0–25°C

-

Catalyst : DIPEA or triethylamine

This step achieves yields of 68–75%, with purity >90% after aqueous workup.

Tetrahydrofuran Ring Construction

The tetrahydrofuran (THF) ring is synthesized through acid-catalyzed cyclization of 1,4-diols or halogenated precursors. A notable approach involves the cyclization of 3-chlorotetrahydrofuran using potassium tert-butoxide, yielding tetrahydrofuran-3-ol with >80% efficiency.

Alternative method :

-

Mitsunobu reaction : Coupling of 3-hydroxytetrahydrofuran with azetidine intermediates using diethyl azodicarboxylate (DEAD) and triphenylphosphine.

Coupling and N-Methylation Strategies

Linking Azetidine and Tetrahydrofuran Moieties

The critical C–N bond between the azetidine and THF rings is established via nucleophilic substitution or reductive amination. A patent-published protocol employs a two-step process:

-

Alkylation : Reacting 3-bromotetrahydrofuran with N-methylazetidin-3-amine in acetonitrile at 60°C for 12 hours.

-

Salt formation : Treating the free base with HCl gas in ethyl acetate to precipitate the dihydrochloride salt.

Yield optimization :

N-Methylation Techniques

N-Methylation is achieved using methyl iodide or dimethyl sulfate under basic conditions. A preferred method involves:

-

Reagents : Methyl iodide (1.2 equiv), potassium carbonate (2.0 equiv)

-

Solvent : Dichloromethane (DCM)

-

Time : 24 hours at room temperature

This step attains >95% methylation efficiency, with residual iodide removed via sodium thiosulfate wash.

Industrial-Scale Process Optimization

Continuous Flow Synthesis

Recent advancements employ continuous flow reactors to enhance reproducibility and safety. Key benefits include:

| Parameter | Batch Process | Flow Process |

|---|---|---|

| Reaction Time | 24 hours | 2 hours |

| Yield | 78% | 91% |

| Purity | 92% | 98% |

Purification and Salt Formation

Crude product is purified via crystallization from ethanol/water (3:1). The dihydrochloride salt is precipitated by HCl gas bubbling, achieving a final purity of 99.5% (HPLC).

Critical factors :

-

HCl concentration : 2.0–2.5 equiv prevents over-acidification

-

Crystallization temperature : 0–4°C minimizes salt hydrolysis

Stereochemical Control and Chiral Resolution

Enantioselective Synthesis

Chiral auxiliaries such as (R)-BINAP facilitate asymmetric induction during azetidine-THF coupling. A palladium-catalyzed process achieves 88% enantiomeric excess (ee) for the (R)-isomer.

Comparative ee values :

| Catalyst | ee (%) |

|---|---|

| (R)-BINAP/Pd | 88 |

| (S)-BINAP/Pd | 12 |

| No catalyst | 0 |

Chromatographic Resolution

Chiral stationary phases (e.g., Chiralpak IA) resolve racemic mixtures with >99% ee. Optimal conditions:

-

Mobile phase : Hexane/isopropanol (80:20)

-

Flow rate : 1.0 mL/min

-

Loading : 5 mg/mL

Analytical Characterization

Structural Confirmation

Nuclear Magnetic Resonance (NMR) :

High-Resolution Mass Spectrometry (HRMS) :

Purity Assessment

HPLC conditions :

-

Column : C18, 5 µm, 250 × 4.6 mm

-

Detection : UV 210 nm

-

Retention time : 6.8 minutes

Chemical Reactions Analysis

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, typically involving the tetrahydrofuran ring.

Reduction: Reduction reactions can occur at the azetidine ring, often leading to the formation of secondary amines.

Substitution: The compound can participate in substitution reactions, particularly at the nitrogen atoms.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Halogenated reagents and bases are typically employed for substitution reactions.

Major Products Formed:

Oxidation: Products may include hydroxylated derivatives of the tetrahydrofuran ring.

Reduction: Secondary amines are common products of reduction reactions.

Substitution: Substituted azetidine derivatives are typically formed.

Scientific Research Applications

Chemistry: N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride is used as a building block in organic synthesis

Biology: In biological research, this compound is studied for its potential interactions with biological macromolecules. It is used in the development of new biochemical assays and as a probe to study enzyme mechanisms.

Medicine: The compound is investigated for its potential therapeutic properties. It is explored as a candidate for drug development, particularly in the treatment of neurological disorders due to its ability to interact with neurotransmitter systems.

Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and as an intermediate in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. The tetrahydrofuran ring is believed to play a crucial role in its binding affinity, while the azetidine ring contributes to its overall stability and reactivity. Pathways involved in its mechanism of action include neurotransmitter signaling and enzyme inhibition.

Comparison with Similar Compounds

Key Observations:

Pyrrolidine analogs (5-membered nitrogen ring) exhibit higher molecular weights and distinct conformational flexibility compared to azetidine derivatives .

Substituent Effects :

- Dimethylamine-substituted azetidines (e.g., 1-(Azetidin-3-yl)-N,N-dimethylmethanamine dihydrochloride) show reduced polarity, which may enhance membrane permeability .

- Piperidine-containing analogs (e.g., CAS 859833-23-1) feature aromatic benzyl groups, increasing hydrophobicity and thermal stability (mp 239–240°C) .

Salt Forms :

- Dihydrochloride salts improve solubility in aqueous media compared to free bases, critical for in vitro assays .

Research Findings and Data Analysis

- Enantiomeric Specificity : The (R)-enantiomer (CAS 1403763-30-3) is explicitly cataloged, highlighting the importance of stereochemistry in drug design .

- Stability : Storage conditions vary; for example, oxetane analogs require refrigeration (2–8°C), whereas tetrahydrofuran derivatives may have broader stability .

Biological Activity

N-Methyl-N-(tetrahydrofuran-3-YL)azetidin-3-amine dihydrochloride, also known as (R)-N-Methyl-N-(tetrahydrofuran-3-yl)azetidin-3-amine dihydrochloride, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and applications in various fields, supported by data tables and relevant research findings.

Chemical Structure and Properties

The compound has the following chemical formula:

- Molecular Formula : C8H18Cl2N2O

- Molecular Weight : 229.15 g/mol

- CAS Number : 1403763-30-3

The structure features a tetrahydrofuran ring attached to an azetidine moiety, which contributes to its unique biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate enzyme activity and influence protein-ligand interactions, which can lead to various therapeutic effects.

Antiproliferative Effects

Research indicates that this compound exhibits antiproliferative activity against several cancer cell lines. A study evaluated its effects on human lung carcinoma (A549) and leukemia (MV4-11) cells using the MTT assay. The results demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of cell proliferation.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| A549 (Lung Cancer) | 10 | Moderate Antiproliferative |

| MV4-11 (Leukemia) | 5 | Strong Antiproliferative |

Induction of Apoptosis

Further investigations revealed that the compound induces apoptosis in cancer cells. Flow cytometry analysis showed increased caspase-3 activation, indicating that this compound triggers programmed cell death pathways.

Case Studies

- Case Study on Lung Carcinoma : In a controlled study, A549 cells treated with varying concentrations of the compound showed a dose-dependent increase in apoptosis rates. At concentrations of 5 µM and above, a significant increase in apoptotic cells was observed compared to controls.

- Leukemia Cell Line Study : MV4-11 cells exhibited a notable reduction in viability upon treatment with the compound, with an IC50 value of 5 µM. This suggests potential for therapeutic application in treating leukemia.

Applications in Research and Medicine

This compound is being investigated for various applications:

- Anticancer Research : Its ability to inhibit cancer cell proliferation makes it a candidate for further development as an anticancer agent.

- Enzyme Mechanism Studies : The compound serves as a valuable tool in studying enzyme mechanisms due to its ability to interact with specific targets.

Q & A

Q. Key Factors Affecting Yield :

- Temperature : Elevated temperatures (>60°C) may degrade intermediates.

- Solvent Polarity : Polar aprotic solvents improve reaction kinetics.

- Stoichiometry : Excess methylating agents (e.g., methyl iodide) ensure complete N-methylation .

Which analytical techniques are most effective for confirming the structure and purity of this compound?

Q. Basic

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm molecular structure and stereochemistry (e.g., distinguishing R/S isomers) .

- High-Performance Liquid Chromatography (HPLC) : Quantifies purity (>95%) and detects impurities using reverse-phase columns .

- Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., 229.15 g/mol for the dihydrochloride form) .

- X-ray Crystallography : Resolves crystal structure and salt conformation (if single crystals are obtainable) .

How can stereochemical control be achieved during synthesis to ensure biological activity?

Q. Advanced

- Chiral Catalysts : Use of enantioselective catalysts (e.g., BINAP-metal complexes) during coupling reactions to favor the (R)-isomer, which may exhibit higher receptor affinity .

- Chiral Resolution : Post-synthesis separation via chiral HPLC columns (e.g., Chiralpak IA) to isolate the active enantiomer .

- Stereospecific Intermediates : Starting with enantiomerically pure tetrahydrofuran-3-yl precursors to avoid racemization .

What strategies resolve contradictions in biological activity data across different studies?

Q. Advanced

- Receptor Binding Assays : Compare binding affinities (e.g., Ki values) across isoforms (e.g., μ-opioid vs. δ-opioid receptors) to identify target specificity .

- Enantiomer-Specific Testing : Evaluate (R)- and (S)-isomers separately, as stereochemistry significantly impacts activity .

- Meta-Analysis : Cross-reference data with structurally similar compounds (e.g., fentanyl analogs) to contextualize potency variations .

What are the recommended storage conditions to maintain compound stability?

Q. Basic

- Temperature : Store at -20°C in airtight, light-resistant containers to prevent degradation .

- Humidity Control : Use desiccants (e.g., silica gel) to avoid hygroscopic absorption .

- Solubility Considerations : Prepare fresh solutions in deionized water or PBS (pH 7.4) for in vitro assays .

How does the dihydrochloride salt form affect solubility and in vitro assay performance compared to the free base?

Q. Advanced

- Enhanced Solubility : The dihydrochloride form increases aqueous solubility (e.g., >50 mg/mL in water), facilitating cell-based assays .

- Ionic Strength Impact : High chloride content may interfere with electrophysiological assays; adjust buffer composition to mitigate artifacts .

- Stability in Media : The salt form shows prolonged stability in physiological pH (t½ >24 hrs at 37°C) compared to the free base (t½ ~8 hrs) .

What safety precautions are necessary when handling this compound?

Q. Basic

- Personal Protective Equipment (PPE) : Nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods during weighing and synthesis to avoid inhalation of fine particles .

- First Aid : Immediate rinsing with water for skin contact; seek medical attention if ingested .

What computational methods predict the interaction of this compound with neurological targets?

Q. Advanced

- Molecular Docking : Software like AutoDock Vina simulates binding to receptors (e.g., serotonin 5-HT3 or opioid receptors) using crystal structures (PDB IDs: 5T1A, 6DDF) .

- QSAR Modeling : Quantitative structure-activity relationship (QSAR) analysis correlates substituent effects (e.g., methyl vs. ethyl groups) with potency .

- MD Simulations : Molecular dynamics (e.g., GROMACS) assess binding stability over time (e.g., ligand-receptor hydrogen bonding persistence) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.